Ethyl 3-oxocyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10387. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

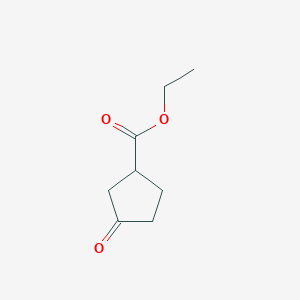

2D Structure

Properties

IUPAC Name |

ethyl 3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJWAMLZUUGEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278873 | |

| Record name | ethyl 3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-79-3 | |

| Record name | 5400-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxocyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5400-79-3

Introduction

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a cyclic β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group within a five-membered ring, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its applications as a key intermediate in pharmaceutical research and development.

Chemical and Physical Properties

Ethyl 3-oxocyclopentanecarboxylate is a colorless to light yellow liquid. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5400-79-3 | [1] |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][2] |

| Boiling Point | 120 °C at 14 Torr | |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Colorless to light yellow liquid | |

| Storage Temperature | 2-8°C |

Synthesis

The primary route for the synthesis of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester. Specifically, the cyclization of diethyl adipate (B1204190) in the presence of a strong base affords the target molecule.

References

An In-depth Technical Guide to Ethyl 3-oxocyclopentanecarboxylate: Structure, Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a versatile cyclic β-keto ester that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique structural features, combining a reactive ketone and an ester functional group within a five-membered ring, make it an important precursor for a variety of complex molecules, most notably prostaglandins (B1171923) and their analogues. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its significant applications in drug development, with a focus on its role in the renowned Corey synthesis of prostaglandins.

Structure and Nomenclature

The structure of Ethyl 3-oxocyclopentanecarboxylate consists of a cyclopentanone (B42830) ring substituted at the 1-position with an ethoxycarbonyl group. The IUPAC name for this compound is ethyl 3-oxocyclopentane-1-carboxylate .[1][2]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 3-oxocyclopentane-1-carboxylate | [1][2] |

| CAS Number | 5400-79-3 | [3] |

| Molecular Formula | C₈H₁₂O₃ | [1][3] |

| Molecular Weight | 156.18 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 120 °C at 14 Torr | |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 4.17 (q, 2H), 3.20-3.00 (m, 1H), 2.60-2.20 (m, 6H), 1.28 (t, 3H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 216.0, 172.5, 61.0, 45.0, 38.0, 37.5, 25.0, 14.0 | [4][5] |

| Infrared (IR) | ν (cm⁻¹): ~2980 (C-H stretch), ~1750 (C=O, ester), ~1720 (C=O, ketone), ~1180 (C-O stretch) | [6][7] |

| Mass Spectrometry (MS) | m/z: 156 (M⁺), 128, 111, 83, 55 | [2][8] |

Experimental Protocol: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-oxocyclopentanecarboxylic acid. Below is a detailed experimental protocol.

Materials and Reagents

-

3-Oxocyclopentanecarboxylic acid

-

Absolute Ethanol (B145695) (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Reaction Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxocyclopentanecarboxylic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. Continue the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to light yellow liquid.

Applications in Drug Development: The Corey Synthesis of Prostaglandins

This compound and its derivatives are pivotal intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, making them important targets in drug discovery for treating inflammation, pain, glaucoma, and other conditions. The seminal Corey synthesis of prostaglandins provides a classic example of the strategic use of such cyclopentanone building blocks.

The following diagram illustrates a simplified logical workflow of the Corey synthesis, highlighting the central role of a functionalized cyclopentane (B165970) core, which can be derived from precursors like this compound.

Caption: A simplified workflow of the Corey synthesis of prostaglandins.

The synthesis begins with a cyclopentadiene derivative which, through a series of strategic reactions including a Diels-Alder reaction and a Baeyer-Villiger oxidation, is converted to the key intermediate known as the Corey lactone.[9] This lactone contains the correctly configured stereocenters of the cyclopentane ring. The two side chains characteristic of prostaglandins are then introduced sequentially. The α-chain is typically installed via a Wittig reaction, followed by reduction of the lactone to a lactol. The ω-chain is then added, often using a Horner-Wadsworth-Emmons reaction.[10] Finally, deprotection of the hydroxyl groups yields Prostaglandin F2α. A selective oxidation of the C9 hydroxyl group of PGF2α can then afford Prostaglandin E2.[11][12] This elegant and convergent approach has been fundamental in the development of synthetic routes to a wide array of prostaglandin-based therapeutics.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical and organic synthesis communities. Its structural attributes allow for a wide range of chemical transformations, making it an invaluable precursor in the synthesis of complex, biologically active molecules. The detailed physicochemical and spectroscopic data, along with the provided synthetic protocol, serve as a practical resource for researchers. Its historical and ongoing importance in the synthesis of prostaglandins underscores its role as a key building block in the development of novel therapeutics. A thorough understanding of its properties and reactivity is therefore essential for professionals engaged in drug discovery and development.

References

- 1. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 10. youtube.com [youtube.com]

- 11. Total synthesis of prostaglandins E2 and F2-alpha (dl) via a tricarbocyclic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a valuable intermediate in pharmaceutical synthesis. This document outlines its key physical constants, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic workflow.

It is important to distinguish Ethyl 3-oxocyclopentanecarboxylate (CAS 5400-79-3) from its isomer, Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9), as their physical properties differ. This guide focuses exclusively on the 3-oxo isomer.

Physical Properties

The physical characteristics of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation. The table below summarizes the key physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 120 °C | at 14 Torr[1][2][3] |

| Density | 1.120 ± 0.06 g/cm³ | Predicted[1][2][3] |

| Molecular Formula | C₈H₁₂O₃ | |

| Molecular Weight | 156.18 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings and the consistent production of chemical compounds. Below are standard methods for the determination of physical properties and a specific protocol for the synthesis of this compound.

1. Determination of Boiling Point

The boiling point of this compound is reported under reduced pressure (vacuum distillation), a common technique for compounds that may decompose at their atmospheric boiling point. A standard experimental setup for vacuum distillation would be employed.

-

Apparatus: A round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Procedure: The sample is placed in the round-bottom flask with boiling chips or a magnetic stirrer. The apparatus is assembled and evacuated to the desired pressure (e.g., 14 Torr). The flask is then heated gradually. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, with a steady stream of distillate collecting in the receiving flask.

2. Determination of Density

While the reported density is a predicted value, it can be experimentally determined using standard laboratory techniques.

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample, ensuring no air bubbles are present, and weighed again.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

3. Synthesis of this compound

The following is a general method for the synthesis of this compound via esterification of the corresponding carboxylic acid.[2]

-

Reactants:

-

3-Oxo-1-cyclopentanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Chloroform (B151607) (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

3-Oxo-1-cyclopentanecarboxylic acid is dissolved in ethanol at 15 °C.

-

Thionyl chloride is added slowly to the solution.

-

The reaction mixture is stirred at room temperature overnight.

-

The mixture is then concentrated under reduced pressure.

-

The resulting residue is dissolved in chloroform and washed with a saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted further with chloroform.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under vacuum.

-

The final product is purified by distillation under reduced pressure.[2]

-

Workflow Visualization

To further elucidate the experimental process, the following diagrams illustrate the logical flow of the synthesis protocol.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Data Analysis of Ethyl 3-oxocyclopentanecarboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxocyclopentanecarboxylate (B1258031) (CAS No: 5400-79-3), a key organic intermediate.[1][2][3][4] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for Ethyl 3-oxocyclopentanecarboxylate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -OCH₂CH₃ |

| ~3.0 | Multiplet | 1H | -CH(C=O)- |

| ~2.4 | Multiplet | 2H | -CH₂C=O |

| ~2.2 | Multiplet | 2H | -CH₂- adjacent to CH |

| ~2.0 | Multiplet | 2H | -CH₂- |

| ~1.2 | Triplet | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~215 | C=O (ketone) |

| ~173 | C=O (ester) |

| ~61 | -OCH₂CH₃ |

| ~45 | -CH(C=O)- |

| ~38 | -CH₂C=O |

| ~28 | -CH₂- |

| ~25 | -CH₂- |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are presented below.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ketone) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum of this compound would show a molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular Ion)[6] |

| 111 | [M - OCH₂CH₃]⁺ |

| 83 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

4.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.[8]

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[8]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[8]

-

Tune the probe for the ¹H and ¹³C frequencies.[8]

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30° pulse, a 4 s acquisition time, and no relaxation delay for compounds up to about 350 Daltons.[8]

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

4.2 IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Data Acquisition:

-

Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.[11]

-

Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Collect a background spectrum of the empty salt plates and subtract it from the sample spectrum.

-

4.3 Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12][13] The sample is vaporized in the ion source.[12]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a radical cation (molecular ion).[14][15]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[12][13]

-

Detection: Detect the ions and record their abundance, generating a mass spectrum.[13][14] The most intense peak is designated as the base peak with 100% relative abundance.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 5400-79-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]

- 5. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. webassign.net [webassign.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Chemical formula and molecular weight of Ethyl 3-oxocyclopentanecarboxylate

This guide provides an overview of the fundamental chemical properties of Ethyl 3-oxocyclopentanecarboxylate (B1258031), a key intermediate in various synthetic organic chemistry applications, including the synthesis of pharmaceuticals and fragrances.

Chemical Identity and Properties

Ethyl 3-oxocyclopentanecarboxylate is a cyclic ketoester that presents as a colorless to light yellow liquid under standard conditions. Its chemical structure consists of a five-membered cyclopentane (B165970) ring bearing both a ketone and an ethyl ester functional group.

| Property | Value | Source |

| Chemical Formula | C₈H₁₂O₃ | [1][2][3][4][5][6][7] |

| Molecular Weight | 156.18 g/mol | [1][2][3][5][6][8] |

| IUPAC Name | ethyl 3-oxocyclopentane-1-carboxylate | [2][3][5] |

| CAS Registry Number | 5400-79-3 | [3][5] |

Molecular Structure

The structural arrangement of this compound is crucial to its reactivity and utility in chemical synthesis. The molecule's key features include the electrophilic carbon of the ketone and the ester group, as well as the alpha-protons which can be deprotonated to form an enolate.

Caption: Molecular structure of this compound.

References

- 1. (S)-Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 10953764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]

- 4. PubChemLite - this compound (C8H12O3) [pubchemlite.lcsb.uni.lu]

- 5. ethyl 3-oxocyclopentane-1-carboxylate | 5400-79-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. Page loading... [guidechem.com]

Synthesis of Ethyl 3-oxocyclopentanecarboxylate via Dieckmann condensation

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxocyclopentanecarboxylate (B1258031) with a Focus on the Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclic β-keto esters, with a specific focus on obtaining Ethyl 3-oxocyclopentanecarboxylate. While the Dieckmann condensation is a powerful tool for creating five- and six-membered cyclic β-keto esters, its application to directly synthesize the 3-oxo isomer is not straightforward. This document will first detail the mechanism and typical applications of the Dieckmann condensation, which characteristically yields the 2-oxo isomer, and then present the more established and direct method for synthesizing this compound.

The Dieckmann Condensation: A Tool for Cyclization

The Dieckmann condensation is an intramolecular chemical reaction where a diester is treated with a base to yield a β-keto ester.[1][2] This reaction is, in essence, an intramolecular version of the Claisen condensation and is particularly effective for forming stable 5- and 6-membered rings.[1][2][3]

Reaction Mechanism

The reaction proceeds through several key steps, initiated by the deprotonation of an α-carbon of one of the ester groups to form a carbanion. This is followed by an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic intermediate that, after elimination of an alkoxide and subsequent acidic workup, yields the cyclic β-keto ester.[1][2]

Caption: General mechanism of the Dieckmann condensation.

When diethyl adipate is used as the starting material, the Dieckmann condensation results in the formation of Ethyl 2-oxocyclopentanecarboxylate. The reaction is typically carried out with a strong base such as sodium ethoxide in an alcoholic solvent.[2][3][4]

Synthesis of this compound

Direct synthesis of this compound via a simple Dieckmann condensation is not the standard reported method. The more common and direct route is the esterification of 3-oxocyclopentanecarboxylic acid.

Reaction Scheme: Esterification

Caption: Synthesis of this compound via esterification.

Experimental Protocols

Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

A typical procedure involves the reaction of diethyl adipate with sodium ethoxide in a suitable solvent like toluene. The mixture is heated under reflux, followed by neutralization and purification by vacuum distillation.

Synthesis of this compound via Esterification

A solution of 3-oxocyclopentanecarboxylic acid in ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride. The mixture is heated under reflux, followed by removal of the solvent and purification of the residue.

Detailed Protocol: A solution of 3-oxocyclopentanecarboxylic acid (13.2 g, 103 mmol) in methanol (B129727) (130 ml) and 98% sulfuric acid (0.1 ml) was heated under reflux with stirring for 1.5 hours.[5] The methanol was then evaporated in vacuo.[5] The residue was dissolved in dichloromethane (B109758) (100 ml) and washed with 1% sodium bicarbonate (50 ml).[5] The solvent was evaporated in vacuo to yield the product.[5]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the synthesis of both the 2-oxo and 3-oxo isomers, highlighting the different synthetic approaches.

| Product | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |

| Ethyl 2-oxocyclopentanecarboxylate | Diethyl adipate | Sodium ethoxide | Toluene | 1 hour | Reflux | 74-81% |

| This compound | 3-Oxocyclopentanecarboxylic acid | Sulfuric acid | Ethanol | 1.5 hours | Reflux | ~84% |

Experimental Workflow

The general workflow for the synthesis and purification of these compounds involves several key stages, from reaction setup to product isolation and characterization.

Caption: General experimental workflow for chemical synthesis.

Conclusion

References

Tautomerism in β-Keto Esters: A Technical Guide Focused on Ethyl 3-Oxocyclopentanecarboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for reactivity, stability, and biological activity. In the realm of drug development and chemical synthesis, understanding and controlling tautomeric equilibria is paramount. This technical guide provides an in-depth exploration of the keto-enol tautomerism exhibited by β-keto esters, with a specific focus on the cyclic system of Ethyl 3-oxocyclopentanecarboxylate (B1258031). Due to the limited availability of specific data for this molecule, this guide incorporates comprehensive data from closely related acyclic and cyclic analogs to illustrate the governing principles. We will delve into the structural factors influencing the position of the tautomeric equilibrium, the profound impact of the solvent environment, and the thermodynamic underpinnings of this phenomenon. Detailed experimental protocols for the quantitative analysis of keto-enol equilibria using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, alongside illustrative diagrams to clarify key concepts and workflows.

Introduction to Keto-Enol Tautomerism in β-Keto Esters

β-Keto esters, such as Ethyl 3-oxocyclopentanecarboxylate, are characterized by the presence of a ketone carbonyl group and an ester group separated by a methylene (B1212753) group. The protons on this α-carbon are acidic, enabling a proton transfer to the carbonyl oxygen, resulting in the formation of an enol tautomer. This equilibrium is dynamic, and the relative populations of the keto and enol forms are influenced by a delicate interplay of structural and environmental factors.

For acyclic β-keto esters like ethyl acetoacetate, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[1][2] However, in cyclic β-keto esters such as this compound, the rigid ring structure prevents the formation of this stabilizing intramolecular hydrogen bond in the same manner. This structural constraint has a significant impact on the position of the keto-enol equilibrium, generally favoring the keto form to a greater extent than in their acyclic counterparts.[3]

Quantitative Analysis of Tautomeric Equilibria

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol tautomer to the keto tautomer at equilibrium.

Keq = [Enol] / [Keto]

The percentage of the enol form can be calculated as:

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

The following tables summarize quantitative data for the keto-enol equilibrium of various β-keto esters in different solvents, providing a comparative landscape for understanding the tautomerism of compounds like this compound.

Table 1: Keto-Enol Equilibrium Data for Acyclic β-Keto Esters

| Compound | Solvent | % Enol | Keq | Reference(s) |

| Ethyl acetoacetate | Gas Phase | 46 | 0.85 | [4] |

| Neat | 7.5 | 0.081 | [5] | |

| Carbon Tetrachloride (CCl4) | 49 | 0.96 | [2] | |

| Chloroform (CDCl3) | 16 | 0.19 | [6] | |

| Acetone-d6 | 7.9 | 0.086 | [6] | |

| Acetonitrile (CD3CN) | 5.8 | 0.062 | [6] | |

| Dimethyl Sulfoxide (DMSO-d6) | 1.9 | 0.019 | [6] | |

| Water (D2O) | <2 | <0.02 | [2] | |

| Methyl acetoacetate | Gas Phase | 32 | 0.47 | [4] |

| Neat | 4.8 | 0.050 | [4] |

Table 2: Keto-Enol Equilibrium Data for Cyclic β-Keto Esters and Related Compounds

| Compound | Solvent | % Enol | Keq | Reference(s) |

| 2-Acetylcyclopentanone (B155173) | Water | >40 | >0.67 | [1] |

| Dioxane | ~100 | - | [1] | |

| 2-Acetylcyclohexanone | Water | >40 | >0.67 | |

| Ethyl 2-oxocyclohexanecarboxylate | Not Specified | Predominantly Keto | - | [7][8] |

| 2-Oxocyclopentanecarboxylic acid | Water | - | pKE = 1.65 | [9] |

| 2-Oxocyclohexanecarboxylic acid | Water | - | pKE = 1.27 | [9] |

Experimental Protocols for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism.[5][10] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5]

3.1.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆). The choice of solvent will significantly influence the keto-enol equilibrium.[11]

-

Concentration: Prepare a solution of the β-keto ester at a concentration of approximately 1 mM. Dilute solutions are important to minimize intermolecular interactions, such as dimer formation of the enol tautomer.[11]

-

Equilibration: Allow the prepared NMR sample to equilibrate for at least 60 minutes before acquiring the spectrum to ensure that the tautomeric equilibrium has been reached.[11]

-

Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

3.1.2. Data Acquisition

-

Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher) to achieve good signal dispersion.

-

¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key Signals to Observe:

-

Keto Tautomer:

-

Enol Tautomer:

-

3.1.3. Data Analysis and Calculation of Keq

-

Integration: Carefully integrate the characteristic signals corresponding to the keto and enol forms. It is crucial to select signals that are well-resolved and do not overlap with other signals.[10][12]

-

Calculation: Calculate the molar ratio of the enol and keto forms using the integral values, accounting for the number of protons giving rise to each signal. For example, if comparing the integral of the single vinylic proton of the enol (Ienol) with the integral of the two α-protons of the keto form (Iketo), the equilibrium constant can be calculated as:

Keq = (Ienol / 1) / (Iketo / 2)

The % Enol is then calculated as:

% Enol = ( (Ienol / 1) / ( (Ienol / 1) + (Iketo / 2) ) ) * 100

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol equilibria. The enol tautomer, with its conjugated π-system (C=C-C=O), absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form.[1][13]

3.2.1. Experimental Procedure

-

Solvent Selection: Prepare solutions of the β-keto ester in various solvents of differing polarities.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the absorption maximum (λmax) corresponding to the π → π* transition of the conjugated enol form.

-

The intensity of this absorption band (absorbance) is proportional to the concentration of the enol tautomer.

-

By applying the Beer-Lambert law (A = εbc), and with knowledge of the molar absorptivity (ε) of the pure enol form (which can be estimated or determined under conditions where the enol form is dominant), the concentration of the enol can be determined.[13] The concentration of the keto form can then be deduced, allowing for the calculation of Keq.

-

Visualizing Tautomeric Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes involved in the study of β-keto ester tautomerism.

Conclusion

The keto-enol tautomerism of β-keto esters is a critical equilibrium that dictates their chemical behavior. While specific quantitative data for this compound remains an area for further investigation, the principles governing its tautomerism can be effectively understood through the study of its acyclic and cyclic analogs. The structural constraints of the five-membered ring are expected to disfavor the enol form compared to acyclic β-keto esters. The choice of solvent has a pronounced effect, with polar solvents generally favoring the more polar keto tautomer. The experimental protocols detailed in this guide, particularly the use of ¹H NMR spectroscopy, provide a robust framework for the quantitative determination of tautomeric ratios. For professionals in drug development and chemical synthesis, a thorough understanding and the ability to experimentally determine these equilibria are essential for predicting reactivity, optimizing reaction conditions, and ultimately designing molecules with desired properties.

References

- 1. Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. physicsforums.com [physicsforums.com]

- 4. datapdf.com [datapdf.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 2-oxocyclohexanecarboxylate | 1655-07-8 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 13. benchchem.com [benchchem.com]

Ethyl 3-oxocyclopentanecarboxylate: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Ethyl 3-oxocyclopentanecarboxylate (B1258031) (CAS No: 5400-79-3). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing exposure risks and ensuring a safe working environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling. Key data for Ethyl 3-oxocyclopentanecarboxylate is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 228.2 ± 33.0 °C at 760 mmHg | [1] |

| 120 °C at 14 Torr | [4] | |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 93.4 ± 25.4 °C | [1] |

| Storage Temperature | 2-8°C | [1][4] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [5][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Danger | |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | Warning | |

| Harmful if swallowed | - | H302: Harmful if swallowed | Warning | |

| Harmful by inhalation | - | - | Warning | - |

| Harmful in contact with skin | - | - | Warning | - |

GHS information is aggregated from multiple sources and may vary slightly between suppliers.[2][3][7]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial when working with this compound to prevent exposure and accidents.

Engineering Controls

-

Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] The atmosphere should be regularly checked to ensure it is within established exposure standards.[5]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical to determine the appropriate level of PPE. The following diagram outlines the recommended PPE selection process.

Caption: Personal Protective Equipment (PPE) selection workflow.

General Hygiene and Handling Practices

-

Avoid all personal contact, including inhalation of vapors.[5][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Keep containers securely sealed when not in use.[5]

-

Avoid physical damage to containers and check regularly for leaks.[5]

-

Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[1][9]

Storage

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

The following flowchart details the initial response to various exposure routes.

Caption: First aid procedures for different exposure routes.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][8][10]

-

Skin Contact: Promptly wash the contaminated skin with large amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][8][10] If irritation persists, seek medical attention.[1][10]

-

Eye Contact: Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[1][10] Seek immediate medical attention.[10]

-

Ingestion: Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[1][8]

Accidental Release Measures

In the case of a spill, the following workflow should be initiated.

Caption: Accidental spill response workflow.

-

Personal Precautions: Evacuate personnel to a safe area.[8] Wear suitable personal protective equipment, including respiratory protection, gloves, protective clothing, and eye protection.[1]

-

Environmental Precautions: Prevent the material from entering drains or water courses.[1][8]

-

Methods for Cleaning Up: For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[5] Sweep up the material and place it in a tightly closed, labeled container for disposal.[1][5] For major spills, alert emergency responders.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, carbon dioxide, or alcohol-resistant foam.[1][8] Water spray can be used to cool adjacent containers.[5]

-

Specific Hazards: The substance is combustible.[5] Heating may cause the expansion or decomposition of containers, leading to violent rupture.[5] Hazardous combustion products may include carbon monoxide.[1]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[1][8]

Disposal Considerations

All waste materials must be handled in accordance with local, state, and federal regulations.[5] It is the responsibility of the user to determine the proper disposal method. Contact a licensed professional waste disposal service to dispose of this material.

This guide is intended as a summary of best practices and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this compound before use.

References

- 1. This compound | CAS#:5400-79-3 | Chemsrc [chemsrc.com]

- 2. This compound | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. ethyl 3-oxocyclopentane-1-carboxylate CAS#: 5400-79-3 [m.chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Navigating the Solubility Landscape of Ethyl 3-oxocyclopentanecarboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Characteristics

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and the solvent. Ethyl 3-oxocyclopentanecarboxylate (B1258031) possesses a moderate polarity due to the presence of a ketone and an ester functional group. The carbonyl groups can act as hydrogen bond acceptors.

Based on its structural features, a qualitative prediction of its solubility in common organic solvents can be made. The predicted LogP (XlogP) value, a measure of lipophilicity, for Ethyl 3-oxocyclopentanecarboxylate is approximately 0.3, suggesting a degree of solubility in both polar and non-polar organic solvents. The topological polar surface area (TPSA) is 43.4 Ų, which also indicates moderate polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Heptane, Toluene | Low to Moderate | The alkyl chain and cyclopentane (B165970) ring contribute to some non-polar character, but the polar functional groups will limit high solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have polarities similar to the solute and can engage in dipole-dipole interactions. The absence of acidic protons prevents unwanted reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as hydrogen bond donors to the carbonyl oxygens of the solute, facilitating dissolution. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have appropriate polarity to dissolve the compound effectively. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in a liquid organic solvent. This method, based on the visual determination of miscibility, is a standard approach for initial solubility screening.

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selection of organic solvents at a given temperature (e.g., ambient).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Calibrated positive displacement pipettes or microsyringes

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Vortex mixer

-

Constant temperature bath (optional, for non-ambient temperature studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Perform all operations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Solvent Addition: Into a clean, tared vial, accurately dispense a known volume (e.g., 1.0 mL) of the chosen organic solvent.

-

Solute Titration:

-

Using a calibrated pipette or syringe, add a small, known volume (e.g., 10 µL) of this compound to the solvent.

-

Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background. A single, clear phase indicates complete miscibility at this concentration. The presence of cloudiness, droplets, or a separate layer indicates immiscibility or partial miscibility.

-

-

Incremental Addition: Continue adding small, known increments of this compound to the solvent, vortexing and observing after each addition.

-

Endpoint Determination: The point at which the solution remains persistently cloudy or forms a second phase after vigorous mixing is the saturation point. Record the total volume of solute added.

-

Data Recording and Calculation:

-

Record the volume of the solvent and the total volume of the solute added to reach the saturation point.

-

Calculate the solubility in terms of volume/volume percentage (v/v %) or, if the densities of both liquids are known, convert to a mass/volume or molar concentration.

-

-

Repeatability: Repeat the experiment at least twice for each solvent to ensure the reliability of the results.

Table 2: Example Data Collection Table for Solubility Experiments

| Solvent | Volume of Solvent (mL) | Total Volume of Solute Added (mL) at Saturation | Temperature (°C) | Observations (Clear/Cloudy/Phase Separation) | Calculated Solubility (v/v %) |

| Hexane | 1.0 | Ambient | |||

| Toluene | 1.0 | Ambient | |||

| Acetone | 1.0 | Ambient | |||

| Ethyl Acetate | 1.0 | Ambient | |||

| Methanol | 1.0 | Ambient | |||

| Dichloromethane | 1.0 | Ambient |

Visualization of Methodologies

The following diagrams illustrate the logical workflow for solvent selection and the experimental process for determining solubility.

Caption: Logical workflow for selecting a suitable organic solvent.

The Cyclopentanone Core: A Journey Through Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentanone (B42830) ring, a five-membered carbocycle bearing a ketone functional group, is a privileged scaffold in organic chemistry. Its prevalence in a vast array of natural products with significant biological activities, ranging from the anti-inflammatory prostaglandins (B1171923) to the fragrant jasmonates, has made it a cornerstone of synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of the historical discoveries of key cyclopentanone derivatives and the evolution of synthetic methodologies for their construction. Detailed experimental protocols for seminal syntheses, quantitative data for comparative analysis, and visualizations of key pathways are presented to serve as a valuable resource for professionals in the field.

A Historical Perspective: From Fragrance to Pharmacology

The story of cyclopentanone derivatives is a captivating narrative of scientific inquiry, beginning with the isolation and structural elucidation of fragrant compounds and culminating in the synthesis of life-saving pharmaceuticals.

One of the earliest significant encounters with a complex cyclopentanone derivative was the discovery of jasmone . In the early 20th century, chemists were intrigued by the composition of jasmine oil, a prized ingredient in the fragrance industry. It was Lavoslav Ružička who, in 1933, deduced the structure of cis-jasmone, revealing the presence of a cyclopentenone core. This discovery spurred efforts to synthesize this fragrant molecule, with notable early contributions from chemists like Treff and Werner.

A pivotal moment in the history of cyclopentanone derivatives arrived with the discovery of prostaglandins . In the 1930s, Ulf von Euler identified a substance in human seminal fluid that could lower blood pressure and contract smooth muscle. He named this substance "prostaglandin," believing it originated from the prostate gland. It wasn't until the 1960s that the structures of these potent lipid compounds were elucidated by Sune Bergström and Bengt Samuelsson, revealing a common cyclopentane (B165970) core. This discovery opened the floodgates for intense research into their biological roles and synthetic pathways, recognizing their involvement in inflammation, pain, and fever. The groundbreaking syntheses of prostaglandins by E.J. Corey and R.B. Woodward in the late 1960s and early 1970s are landmark achievements in organic synthesis, showcasing elegant strategies for controlling stereochemistry around the cyclopentanone ring.

The discovery of jasmonates , plant hormones that regulate growth and development, further solidified the importance of the cyclopentanone motif. Methyl jasmonate was first isolated from jasmine oil in 1962, and its structure was determined to be related to jasmone. These discoveries highlighted the diverse roles of cyclopentanone derivatives in nature, from providing fragrance to mediating crucial biological processes in both plants and animals.

Foundational Synthetic Methodologies for the Cyclopentanone Core

The construction of the cyclopentanone ring has been a central theme in organic synthesis. Over the decades, a powerful arsenal (B13267) of reactions has been developed to forge this five-membered ring with increasing efficiency and stereocontrol. This section details some of the most fundamental and historically significant methods.

Intramolecular Cyclization Reactions

Dieckmann Condensation: One of the earliest and most reliable methods for forming a five-membered ring is the Dieckmann condensation, an intramolecular Claisen condensation of a 1,6-diester. Heating an adipate (B1204190) ester with a strong base, such as sodium ethoxide, leads to the formation of a β-keto ester, 2-carbethoxycyclopentanone. This reaction, first reported by Walter Dieckmann in 1894, remains a staple in organic synthesis.

Experimental Protocol: Dieckmann Condensation of Diethyl Adipate

-

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene (B28343) (anhydrous)

-

Hydrochloric acid (10%)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol (B145695), followed by removal of the excess ethanol under reduced pressure.

-

Anhydrous toluene is added to the sodium ethoxide.

-

Diethyl adipate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a temperature that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours.

-

The mixture is cooled to room temperature and acidified with 10% hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 2-ethoxycarbonylcyclopentanone, is purified by vacuum distillation.

-

Thorpe-Ziegler Reaction: A variation of the Thorpe reaction, the Thorpe-Ziegler reaction, allows for the synthesis of cyclic ketones from dinitriles. The intramolecular cyclization of adiponitrile (B1665535) in the presence of a strong base, followed by hydrolysis of the resulting enamine, yields 2-cyanocyclopentanone, which can be further hydrolyzed and decarboxylated to cyclopentanone.

Experimental Protocol: Thorpe-Ziegler Cyclization of Adiponitrile

-

Materials:

-

Adiponitrile

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Water

-

-

Procedure:

-

Adiponitrile is added to a solution of sodium ethoxide in anhydrous ethanol.

-

The mixture is heated at reflux for several hours.

-

The ethanol is removed by distillation.

-

The residue is cooled and treated with a mixture of concentrated sulfuric acid and water.

-

The mixture is heated to hydrolyze the intermediate enamine and effect decarboxylation.

-

The resulting cyclopentanone is isolated by steam distillation, extraction of the distillate with an organic solvent, and subsequent purification by distillation.

-

Annulation Reactions

Robinson Annulation: While classically used for the formation of six-membered rings, the Robinson annulation can be adapted to synthesize bicyclic systems containing a cyclopentanone ring. For instance, the reaction of 2-methylcyclopentane-1,3-dione with methyl vinyl ketone (MVK) leads to the formation of the Hajos-Parrish ketone, a key intermediate in steroid synthesis. This reaction proceeds via a Michael addition followed by an intramolecular aldol (B89426) condensation.

Experimental Protocol: Synthesis of the Hajos-Parrish Ketone

-

Materials:

-

2-methylcyclopentane-1,3-dione

-

Methyl vinyl ketone (MVK)

-

L-Proline (asymmetric catalyst)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

2-methylcyclopentane-1,3-dione is dissolved in DMF.

-

A catalytic amount of L-proline is added to the solution.

-

Methyl vinyl ketone is added dropwise to the stirred solution at room temperature.

-

The reaction is stirred for an extended period (typically 24-48 hours) until the starting material is consumed (monitored by TLC).

-

The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched Hajos-Parrish ketone.

-

Cycloaddition and Cyclization Reactions

Pauson-Khand Reaction: This powerful [2+2+1] cycloaddition reaction combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. The intramolecular version of this reaction is particularly useful for constructing complex polycyclic systems containing a cyclopentenone ring. The reaction was discovered by Ihsan Khand and Peter Pauson in the early 1970s.

Experimental Protocol: Intramolecular Pauson-Khand Reaction

-

Materials:

-

An appropriate enyne substrate

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

A suitable solvent (e.g., toluene or dichloromethane)

-

N-Methylmorpholine N-oxide (NMO) (as a promoter, optional)

-

-

Procedure:

-

The enyne substrate is dissolved in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Dicobalt octacarbonyl is added to the solution, and the mixture is stirred at room temperature until the formation of the alkyne-cobalt complex is complete (indicated by a color change).

-

The reaction mixture is then heated to reflux, or NMO is added at a lower temperature, to promote the cycloaddition.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is cooled, and the cobalt residues are removed by filtration through a pad of silica gel or by oxidative workup.

-

The solvent is evaporated, and the resulting cyclopentenone is purified by column chromatography.

-

Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed electrocyclic ring-closure of a divinyl ketone to a cyclopentenone. This reaction, first reported by Ivan Nazarov in the 1940s, provides a direct route to substituted cyclopentenones and has seen significant development in modern synthetic chemistry, including the use of Lewis acids and the development of asymmetric variants.

Experimental Protocol: Nazarov Cyclization of a Divinyl Ketone

-

Materials:

-

A divinyl ketone substrate

-

A Lewis acid (e.g., FeCl₃, BF₃·OEt₂) or a Brønsted acid (e.g., H₂SO₄)

-

Anhydrous solvent (e.g., dichloromethane)

-

-

Procedure:

-

The divinyl ketone is dissolved in the anhydrous solvent under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

The Lewis or Brønsted acid is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude cyclopentenone is purified by column chromatography.

-

Quantitative Data on Key Synthetic Reactions

For a comparative understanding of the efficiency of these foundational reactions, the following tables summarize typical yields and conditions.

| Reaction | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide, Toluene | Reflux, 2h | 2-Ethoxycarbonylcyclopentanone | 75-82 | Organic Syntheses |

| Thorpe-Ziegler Reaction | Adiponitrile | Sodium ethoxide, Ethanol | Reflux, then H₂SO₄/H₂O, heat | Cyclopentanone | ~70 | General Procedure |

| Robinson Annulation | 2-Methylcyclopentane-1,3-dione, MVK | L-Proline, DMF | Room temperature, 48h | Hajos-Parrish Ketone | 70-98 (up to 93% ee) | [1] |

| Pauson-Khand Reaction | Norbornene, Phenylacetylene | Co₂(CO)₈, Isooctane | 125°C, 24h | exo-3-Phenyltricyclo[5.2.1.0²,⁶]dec-4-en-3-one | 91 | [2] |

| Nazarov Cyclization | 1,5-Diphenylpenta-1,4-dien-3-one | FeCl₃, CH₂Cl₂ | 0°C to rt, 1h | 2,5-Diphenylcyclopent-2-en-1-one | 85 | General Procedure |

Note: Yields can vary significantly based on the specific substrate and reaction conditions.

Spectroscopic Data of Key Cyclopentanone Derivatives

| Compound | Formula | M.p. (°C) | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) | IR (cm⁻¹) | MS (m/z) |

| 2-Ethoxycarbonylcyclopentanone | C₈H₁₂O₃ | (liquid) | 1.25 (t, 3H), 2.0-2.5 (m, 6H), 3.4 (t, 1H), 4.15 (q, 2H) | 20.6, 28.9, 38.5, 57.9, 60.8, 172.1, 201.8 | 1750, 1720 (C=O) | 156 (M⁺) |

| Hajos-Parrish Ketone | C₁₁H₁₄O₃ | 107-109 | 1.15 (s, 3H), 1.5-2.8 (m, 9H), 3.5 (d, 1H), 5.9 (s, 1H) | 21.8, 22.9, 30.9, 37.9, 41.2, 50.1, 62.9, 126.2, 166.0, 198.2, 214.1 | 3400 (OH), 1745, 1660 (C=O) | 194 (M⁺) |

| cis-Jasmone | C₁₁H₁₆O | (liquid) | 0.95 (t, 3H), 2.0-2.1 (m, 5H), 2.3-2.5 (m, 4H), 2.9 (d, 2H), 5.2-5.4 (m, 2H) | 14.2, 17.5, 20.7, 26.9, 31.7, 34.2, 125.1, 132.5, 140.9, 170.8, 209.4 | 1695, 1645 (C=O, C=C) | 164 (M⁺) |

Visualizing Key Pathways: From Biosynthesis to Total Synthesis

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic and biosynthetic pathways involving cyclopentanone derivatives.

Biosynthesis of Prostaglandins from Arachidonic Acid

Caption: Biosynthesis of prostaglandins and related eicosanoids from arachidonic acid.

Biosynthesis of Jasmonic Acid

Caption: The biosynthetic pathway of jasmonic acid from α-linolenic acid.

Retrosynthetic Analysis of Corey's Prostaglandin Synthesis

Caption: A simplified retrosynthetic analysis of E.J. Corey's landmark synthesis of PGF₂α.

Mechanism of the Nazarov Cyclization

Caption: Stepwise mechanism of the acid-catalyzed Nazarov cyclization.

Conclusion

The cyclopentanone core has proven to be a remarkably versatile and enduring structural motif in chemistry. From its origins in the fragrant oils of flowers to its central role in the complex architectures of potent signaling molecules, the journey of cyclopentanone derivatives has mirrored the advancement of organic chemistry itself. The foundational synthetic methods discussed herein, born from the ingenuity of pioneering chemists, continue to be refined and expanded upon, enabling the construction of ever more complex and biologically significant molecules. This guide serves as a testament to the rich history and vibrant future of cyclopentanone chemistry, providing a valuable resource for those who seek to harness its synthetic potential in the pursuit of new scientific frontiers.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of Ethyl 3-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxocyclopentanecarboxylate (B1258031) is a versatile bifunctional molecule incorporating both a ketone and an ester moiety within a five-membered ring system. This unique structural arrangement imparts a rich and diverse chemical reactivity, making it a valuable synthetic intermediate in the fields of medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, and key transformations, including alkylation, acylation, reduction, and its application in annulation reactions. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in complex molecular syntheses.

Chemical and Physical Properties

Ethyl 3-oxocyclopentanecarboxylate is a colorless to light yellow liquid. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| CAS Number | 5400-79-3 | [1] |

| IUPAC Name | ethyl 3-oxocyclopentane-1-carboxylate | [1] |

| Density | 1.120 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 120 °C at 14 Torr | |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in common organic solvents. |

Spectroscopic Profile

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~4.1-4.2 ppm (q, 2H): Methylene (B1212753) protons (-OCH₂ CH₃) of the ethyl ester, split into a quartet by the adjacent methyl group.

-

~3.0-3.2 ppm (m, 1H): Methine proton (CH-CO₂Et) at the C1 position.

-

~2.2-2.6 ppm (m, 6H): Methylene protons of the cyclopentanone (B42830) ring (CH₂ adjacent to the ketone and other ring protons).

-

~1.2-1.3 ppm (t, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester, split into a triplet by the adjacent methylene group.

¹³C NMR (Predicted):

-

~215-220 ppm: Ketone carbonyl carbon (C =O).

-

~170-175 ppm: Ester carbonyl carbon (-C O₂Et).

-

~60-62 ppm: Methylene carbon of the ethyl ester (-OCH₂ CH₃).

-

~40-50 ppm: Methine carbon at C1 (C H-CO₂Et).

-

~35-45 ppm: Methylene carbons of the cyclopentanone ring.

-

~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃ ).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two carbonyl functionalities.[1]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1740-1750 | C=O (Ketone) | Strong, sharp absorption typical for a five-membered ring ketone. |

| ~1730-1740 | C=O (Ester) | Strong, sharp absorption for the ester carbonyl. |

| ~2850-3000 | C-H (Aliphatic) | Stretching vibrations of the C-H bonds in the cyclopentane (B165970) ring and ethyl group. |

| ~1000-1300 | C-O (Ester) | Stretching vibrations of the C-O single bond of the ester. |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): leading to a fragment at m/z = 111.

-

Loss of the ethyl group (-CH₂CH₃): resulting in a fragment at m/z = 127.

-

Cleavage of the ester group: producing characteristic ester fragments.

-

Ring fragmentation: giving rise to smaller cyclopentanone-derived ions.

Chemical Reactivity and Synthetic Applications

This compound's reactivity is dominated by the interplay between its ketone and β-keto ester functionalities. The protons alpha to the ester group are not particularly acidic. However, the protons at the C2 and C4 positions, alpha to the ketone, are readily removed by a base to form an enolate, which is the key reactive intermediate in many of its transformations.

Synthesis

This compound is typically synthesized via the Dieckmann condensation of diethyl adipate (B1204190). This intramolecular Claisen condensation is a powerful method for the formation of five- and six-membered rings.

Experimental Protocol: Dieckmann Condensation

-

Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 equivalents) in anhydrous ethanol (B145695) under an inert atmosphere.

-

Addition of Diester: Diethyl adipate (1.0 equivalent) is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

| Parameter | Value |

| Typical Yield | 70-80% |

| Reaction Time | 2-4 hours |

| Purity (post-purification) | >95% |

Alkylation

The enolate generated from this compound can be readily alkylated at the C2 position. This reaction is a fundamental C-C bond-forming process.

Experimental Protocol: C2-Methylation

-

Enolate Formation: To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0°C. The mixture is then stirred at room temperature for 30 minutes.

-

Alkylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

| Reagent | Equivalents | Typical Yield |

| Sodium Hydride | 1.1 | 80-90% |

| Methyl Iodide | 1.2 |

Acylation

Similar to alkylation, the enolate of this compound can undergo acylation at the C2 position using acylating agents like acyl chlorides or anhydrides.

Experimental Protocol: C2-Acetylation

-

Enolate Formation: Prepare the sodium enolate of this compound as described in the alkylation protocol.

-

Acylation: Cool the enolate solution to 0°C and add acetyl chloride (1.1 equivalents) dropwise. The reaction is stirred at 0°C for 1-2 hours and then at room temperature until completion.

-

Workup and Purification: The workup and purification are similar to the alkylation procedure.

| Reagent | Equivalents | Typical Yield |

| Sodium Hydride | 1.1 | 75-85% |

| Acetyl Chloride | 1.1 |

Reduction

The ketone functionality of this compound can be selectively reduced to a hydroxyl group using hydride reducing agents. Sodium borohydride (B1222165) is a mild and effective reagent for this transformation, often in the presence of a Lewis acid catalyst like cerium(III) chloride (Luche reduction) to improve selectivity. The ester group is generally unreactive towards NaBH₄ under these conditions.

Experimental Protocol: Ketone Reduction

-

Preparation: this compound (1.0 equivalent) and cerium(III) chloride heptahydrate (1.1 equivalents) are dissolved in methanol (B129727) at 0°C.

-

Reduction: Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0°C. The reaction is stirred for 30-60 minutes at this temperature.

-

Workup: The reaction is quenched by the addition of acetone, followed by water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product, which can be purified by column chromatography.

| Reagent | Equivalents | Typical Yield |

| Cerium(III) chloride heptahydrate | 1.1 | 90-98% |

| Sodium Borohydride | 1.5 |

Michael Addition and Robinson Annulation

This compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds. The resulting 1,5-dicarbonyl compound can then undergo an intramolecular aldol (B89426) condensation, leading to a fused ring system in a process known as the Robinson annulation.

Applications in Drug Development and Natural Product Synthesis

The cyclopentanone ring is a common structural motif in a wide array of biologically active molecules. This compound serves as a key building block in the synthesis of prostaglandins (B1171923) and their analogues, which are potent lipid compounds with diverse physiological effects. A notable application is in the synthesis of the Corey lactone , a crucial intermediate for the preparation of numerous prostaglandins.[2][3] The synthesis of jasmonates, a group of plant hormones, can also utilize derivatives of 3-oxocyclopentaneacetic acid, which can be prepared from this compound.[3]

Conclusion